![molecular formula C38H52F2N2O8 B15060809 bis[1-(2-butanoyl-4-fluorophenoxy)-3-(tert-butylamino)propan-2-yl] (Z)-but-2-enedioate](/img/structure/B15060809.png)
bis[1-(2-butanoyl-4-fluorophenoxy)-3-(tert-butylamino)propan-2-yl] (Z)-but-2-enedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[1-(2-butanoyl-4-fluorophenoxy)-3-(tert-butylamino)propan-2-yl] (Z)-but-2-enedioate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes fluorophenoxy and tert-butylamino groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis[1-(2-butanoyl-4-fluorophenoxy)-3-(tert-butylamino)propan-2-yl] (Z)-but-2-enedioate typically involves multiple steps, including the preparation of intermediate compounds. The process often begins with the synthesis of 2-butanoyl-4-fluorophenol, which is then reacted with tert-butylamine to form the corresponding amine derivative. This intermediate is further reacted with but-2-enedioic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Bis[1-(2-butanoyl-4-fluorophenoxy)-3-(tert-butylamino)propan-2-yl] (Z)-but-2-enedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, bis[1-(2-butanoyl-4-fluorophenoxy)-3-(tert-butylamino)propan-2-yl] (Z)-but-2-enedioate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the development of new pharmaceuticals.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of bis[1-(2-butanoyl-4-fluorophenoxy)-3-(tert-butylamino)propan-2-yl] (Z)-but-2-enedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance its binding affinity, while the tert-butylamino group can modulate its activity. These interactions can lead to various biological effects, including inhibition or activation of specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Bis[1-(2-butanoyl-4-chlorophenoxy)-3-(tert-butylamino)propan-2-yl] (Z)-but-2-enedioate
- Bis[1-(2-butanoyl-4-bromophenoxy)-3-(tert-butylamino)propan-2-yl] (Z)-but-2-enedioate
Uniqueness
Compared to similar compounds, bis[1-(2-butanoyl-4-fluorophenoxy)-3-(tert-butylamino)propan-2-yl] (Z)-but-2-enedioate exhibits unique properties due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s reactivity, stability, and biological activity, making it distinct from its chlorinated or brominated counterparts.
Propiedades
Fórmula molecular |
C38H52F2N2O8 |
|---|---|
Peso molecular |
702.8 g/mol |
Nombre IUPAC |
bis[1-(2-butanoyl-4-fluorophenoxy)-3-(tert-butylamino)propan-2-yl] (Z)-but-2-enedioate |
InChI |
InChI=1S/C38H52F2N2O8/c1-9-11-31(43)29-19-25(39)13-15-33(29)47-23-27(21-41-37(3,4)5)49-35(45)17-18-36(46)50-28(22-42-38(6,7)8)24-48-34-16-14-26(40)20-30(34)32(44)12-10-2/h13-20,27-28,41-42H,9-12,21-24H2,1-8H3/b18-17- |
Clave InChI |
OCOFBCRQUHKVMM-ZCXUNETKSA-N |
SMILES isomérico |
CCCC(=O)C1=C(C=CC(=C1)F)OCC(CNC(C)(C)C)OC(=O)/C=C\C(=O)OC(CNC(C)(C)C)COC2=C(C=C(C=C2)F)C(=O)CCC |
SMILES canónico |
CCCC(=O)C1=C(C=CC(=C1)F)OCC(CNC(C)(C)C)OC(=O)C=CC(=O)OC(CNC(C)(C)C)COC2=C(C=C(C=C2)F)C(=O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




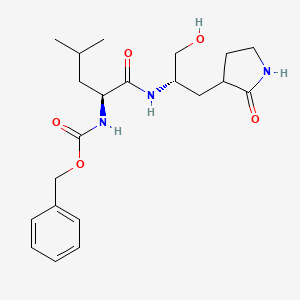
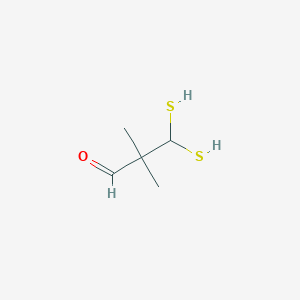
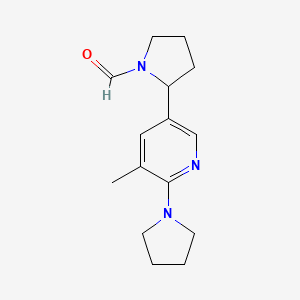

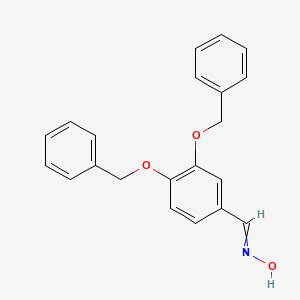
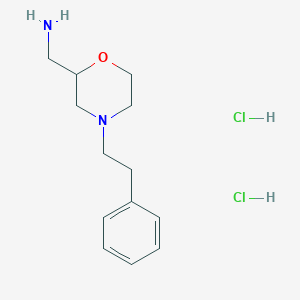
![[Bis(propan-2-yl)imino]boranyl](/img/structure/B15060789.png)

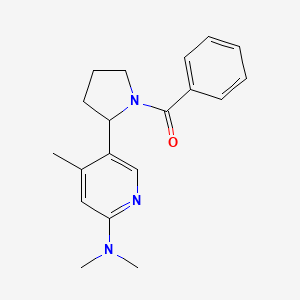

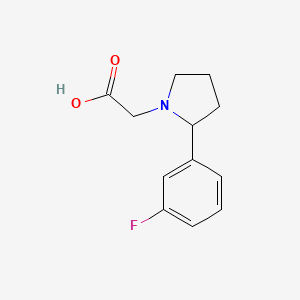
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B15060818.png)
